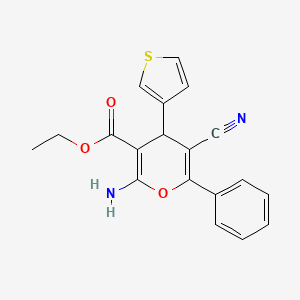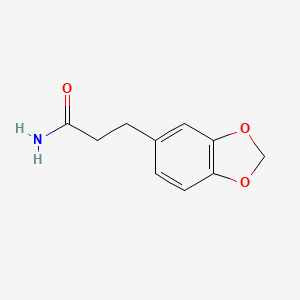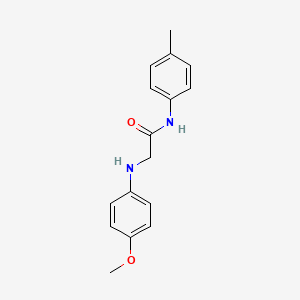![molecular formula C14H12F3NO3 B6069923 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a synthetic compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one is not fully understood, but it is believed to involve the interaction of 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one with various cellular targets, including ROS and acetylcholinesterase. 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. Furthermore, 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the degradation of acetylcholine.
Biochemical and Physiological Effects:
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of acetylcholinesterase activity, and detection of ROS in cells. 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
实验室实验的优点和局限性
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one, including the development of new synthetic methods for 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one, the investigation of its potential therapeutic applications in cancer treatment and Alzheimer's disease, and the exploration of its potential as a fluorescent probe for detecting ROS in cells. Furthermore, future studies should focus on the optimization of 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one's properties, including its stability, toxicity, and selectivity, to improve its potential as a therapeutic agent.
合成方法
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one can be synthesized using different methods, including the reaction of 2-furylcarbinol with 4-(trifluoromethoxy)aniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-furylketone with 4-(trifluoromethoxy)aniline in the presence of a catalyst such as copper(II) acetate. Both methods have been reported to yield pure 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one with high yields.
科学研究应用
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has also been used as a potential therapeutic agent in cancer treatment due to its ability to induce apoptosis in cancer cells. Furthermore, 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
属性
IUPAC Name |
1-(furan-2-yl)-3-[4-(trifluoromethoxy)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)21-11-5-3-10(4-6-11)18-8-7-12(19)13-2-1-9-20-13/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPOMEQIPXCSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCNC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6069865.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)

![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6069895.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B6069934.png)
![1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6069940.png)
![N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6069942.png)